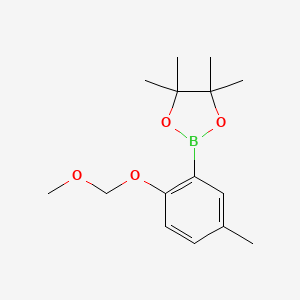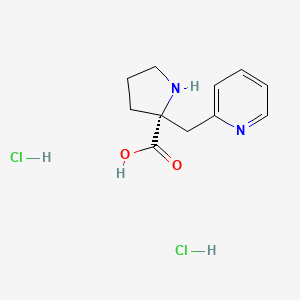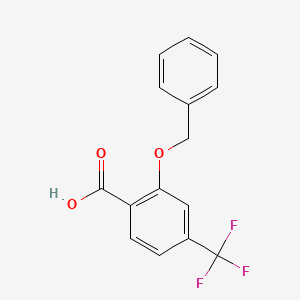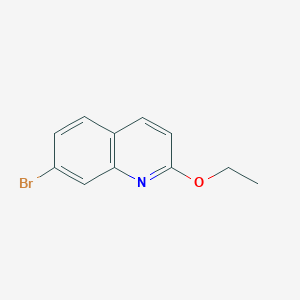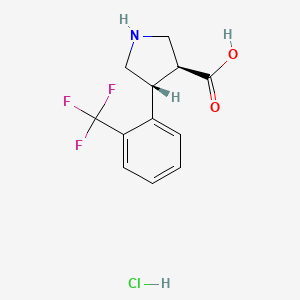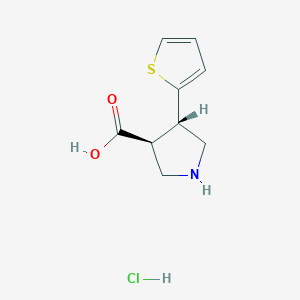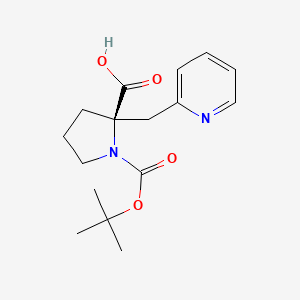
Boc-(R)-alpha-(2-pyridinylmethyl)-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-®-alpha-(2-pyridinylmethyl)-proline is a compound that features a pyridine ring attached to a proline derivative The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-alpha-(2-pyridinylmethyl)-proline typically involves the protection of the amino group of proline with a Boc group, followed by the introduction of the pyridinylmethyl group. One common method involves the use of pyridin-2-ylmethyl alcohols and ketones through a base-promoted C-alkylation strategy. This approach is efficient and environmentally benign, providing high yields and broad functional group tolerance .
Industrial Production Methods
the principles of green chemistry and continuous flow synthesis, such as the use of Raney nickel in a flow system, can be applied to scale up the production of similar compounds .
化学反応の分析
Types of Reactions
Boc-®-alpha-(2-pyridinylmethyl)-proline can undergo various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the pyridine ring or the proline derivative.
Substitution: The Boc group can be substituted under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield various reduced forms of the pyridine ring.
科学的研究の応用
Boc-®-alpha-(2-pyridinylmethyl)-proline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of Boc-®-alpha-(2-pyridinylmethyl)-proline involves its interaction with specific molecular targets. The Boc group protects the amine, allowing selective reactions at other sites. The pyridinylmethyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity .
類似化合物との比較
Similar Compounds
2-Methylpyridines: Similar in structure but lack the proline derivative.
Pyridinylboronic acids: Used in similar synthetic applications but have different functional groups
Uniqueness
Boc-®-alpha-(2-pyridinylmethyl)-proline is unique due to the combination of the Boc-protected proline and the pyridinylmethyl group. This combination allows for selective reactions and interactions that are not possible with simpler compounds.
特性
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-6-8-16(18,13(19)20)11-12-7-4-5-9-17-12/h4-5,7,9H,6,8,10-11H2,1-3H3,(H,19,20)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKWNICGDIAROK-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
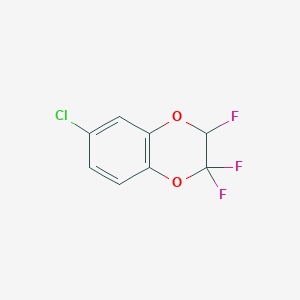
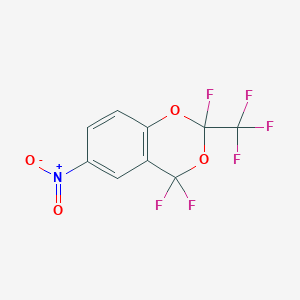
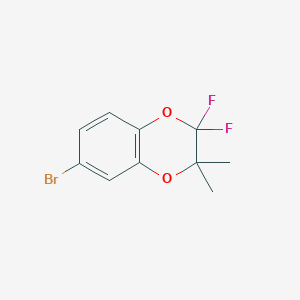
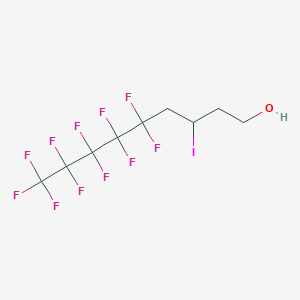
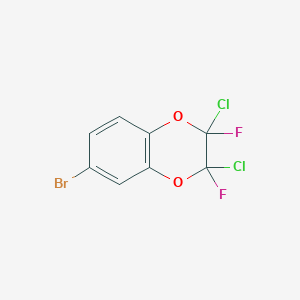
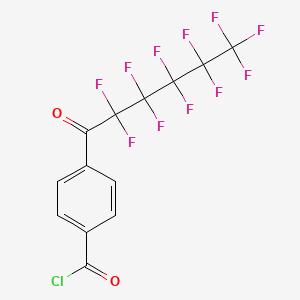
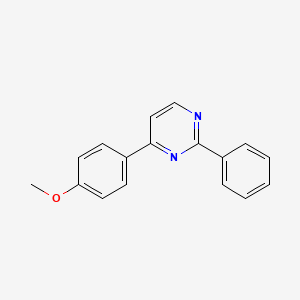
![5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6336767.png)
